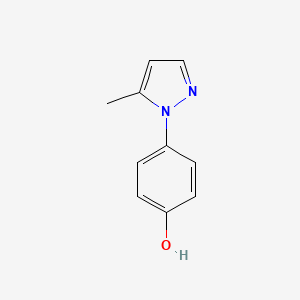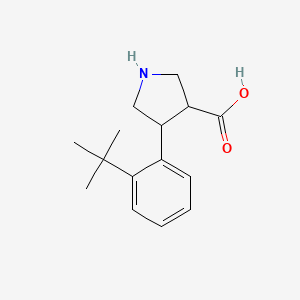![molecular formula C12H18N4O2 B13617953 tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a cyclopenta[d]pyrimidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Analyse Chemischer Reaktionen
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can be compared with other similar compounds, such as:
- tert-butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
- tert-butyl N-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Eigenschaften
Molekularformel |
C12H18N4O2 |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-9-5-4-8-7(9)6-14-10(13)15-8/h6,9H,4-5H2,1-3H3,(H,16,17)(H2,13,14,15) |
InChI-Schlüssel |
ZZDBKBPAPRDTNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2=NC(=NC=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



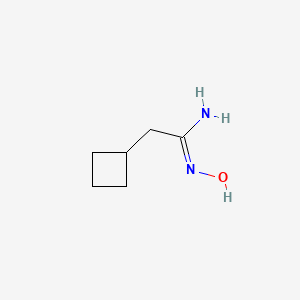
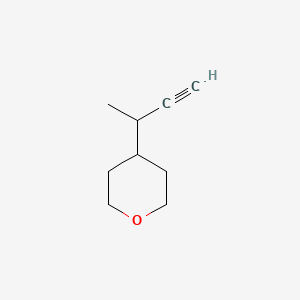
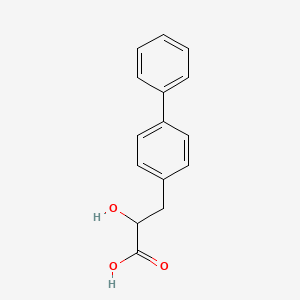
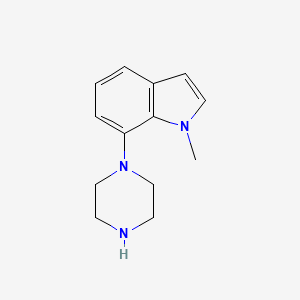
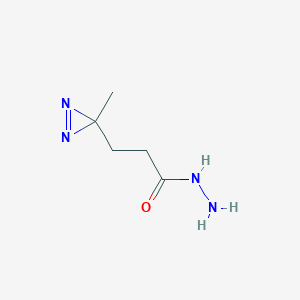
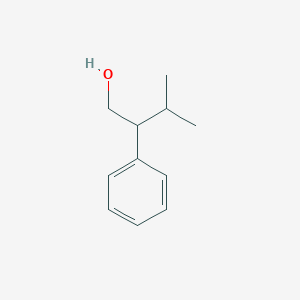
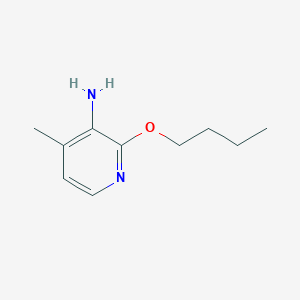
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
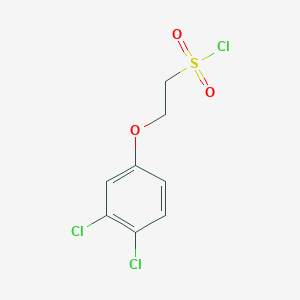
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
